(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
Description
The compound (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a benzothiazole-derived molecule featuring a unique substitution pattern. Its structure includes:
- A benzo[d]thiazole core with 3-ethyl, 4,7-dimethoxy substituents.
- A 3-fluorobenzamide group attached via an imine linkage (Z-configuration).
Its structural complexity and substituent arrangement make it a subject of interest for comparative studies with analogs.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-21-15-13(23-2)8-9-14(24-3)16(15)25-18(21)20-17(22)11-6-5-7-12(19)10-11/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPBJCQLBAGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The benzothiazole ring is then subjected to substitution reactions to introduce the ethyl and methoxy groups at the 3rd and 4th positions, respectively.
Coupling with Fluorobenzamide: The substituted benzothiazole is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analog: N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2-ylidene)-4-fluorobenzamide
Key Differences :
Molecular Properties :
| Property | Target Compound (3-Fluoro) | Analog (4-Fluoro) |
|---|---|---|
| Molecular Formula | C₁₉H₂₀FN₂O₃S | C₁₈H₁₈FN₂O₃S |
| Molecular Weight (g/mol) | 377.4 | 368.4 |
| XLogP3 | ~3.7 (estimated) | 3.9 |
| Hydrogen Bond Acceptors | 5 | 5 |
Implications :
- The ethyl group in the target compound may enhance lipophilicity (higher XLogP3) compared to the methyl analog.
Structural Analog: (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
Key Differences :
Molecular Properties :
| Property | Target Compound (3-Fluoro) | Analog (4-Methoxy) |
|---|---|---|
| Molecular Formula | C₁₉H₂₀FN₂O₃S | C₁₉H₂₀N₂O₄S |
| Molecular Weight (g/mol) | 377.4 | 372.4 |
| XLogP3 | ~3.7 | 3.9 |
| Hydrogen Bond Acceptors | 5 | 5 |
Implications :
- The fluorine atom in the target compound may improve metabolic stability due to reduced susceptibility to oxidative degradation.
Structural Analog: (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Key Differences :
Implications :
- The sulfonyl group introduces strong electron-withdrawing effects, which could reduce nucleophilic attack susceptibility.
- The absence of dimethoxy groups may decrease planarity of the benzothiazole ring, affecting membrane permeability.
Biological Activity
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound notable for its complex structure, which includes a benzo[d]thiazole moiety and various substituents that may confer significant biological activity. The compound's molecular formula is with a molecular weight of approximately 402.46 g/mol. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The unique structural features of this compound include:
- Thiazole Ring : Known for various biological properties.
- Methoxy Groups : Enhance lipophilicity and bioactivity.
- Ylidene Linkage : Suggests potential reactivity with biological targets.
Biological Activity Overview
Studies on compounds with similar structures have indicated a range of biological activities, including:
- Anticancer Properties : Many benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Thiazole ring with varied substituents | Anticancer, anti-inflammatory |
| 2-Mercaptobenzothiazole | Contains thiazole; used in rubber industry | Antifungal and antibacterial |
| This compound | Ylidene linkage with methoxy groups | Potential anticancer and antimicrobial |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of various signaling pathways critical for cell proliferation and survival.
Case Studies
- Anticancer Activity : A study demonstrated that similar benzothiazole derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of methoxy groups was correlated with increased potency.
- Antimicrobial Efficacy : Research on related compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar properties.
Pharmacological Predictions
Computer-aided drug design models have predicted that this compound could possess multiple pharmacological effects based on its structural features. These predictions highlight the compound's potential as a lead candidate in drug development.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm methoxy, ethyl, and fluorobenzamide substituents. For example, the Z-configuration of the ylidene group shows distinct deshielding in the benzamide carbonyl (δ ~165 ppm in ¹³C NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Identify tautomerism via N-H stretches (~3200 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .
How should researchers design initial biological activity screens for this compound?
Basic Research Question
- Target selection : Prioritize kinases or proteases due to the benzo[d]thiazole scaffold’s affinity for ATP-binding pockets .
- Assay conditions : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) at 10 µM–1 mM concentrations. Include positive controls (e.g., staurosporine) and validate hits with dose-response curves (IC₅₀ determination) .
- Cytotoxicity screening : Test against HEK-293 cells via MTT assay to rule off-target effects .
How can tautomeric equilibria of the ylidene group influence the compound’s reactivity and bioactivity?
Advanced Research Question
The ylidene group exists in keto-enol tautomeric forms, altering electronic properties:
- Keto form : Enhances electrophilicity, favoring nucleophilic attacks (e.g., cysteine residues in enzymes) .
- Enol form : Stabilizes π-π stacking with aromatic residues in target proteins.
Characterize tautomers using variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) and DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant forms .
What computational strategies are effective for elucidating the compound’s mechanism of action?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Prioritize binding poses with ΔG < −8 kcal/mol and validate via MD simulations (100 ns) .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Question
-
Substituent effects :
Position Modification Activity Trend 3-Ethyl Replacement with cyclopropyl ↑ Metabolic stability (CYP3A4 resistance) 4,7-Dimethoxy Demethylation to hydroxyl ↓ Solubility but ↑ hydrogen bonding -
Fluorine substitution : Para- vs. meta-fluorine on benzamide affects target selectivity (meta-fluorine improves PKC-θ inhibition 3-fold) .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Replicate assays : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Validate target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in cell lysates .
- Analyze impurities : LC-MS/MS to detect trace byproducts (e.g., oxidized thiazole) that may skew results .
What analytical challenges arise in studying this compound’s solubility and formulation?
Advanced Research Question
- Low aqueous solubility : Address via co-solvents (PEG-400) or nanocrystal formulation (particle size <200 nm by DLS) .
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-PDA to identify hydrolysis products (e.g., free benzamide) .
How can metabolic stability be assessed to improve pharmacokinetic profiles?
Advanced Research Question
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate Clint (intrinsic clearance) using t₁/₂ .
- Metabolite ID : HRMS/MS to detect phase I metabolites (e.g., O-demethylation at 4/7-methoxy groups) .
What experimental approaches clarify the compound’s reaction mechanisms under varying conditions?
Advanced Research Question
- Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond formation) .
- Trapping intermediates : Use ESI-MS to detect acylated thiazole intermediates in acid-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
